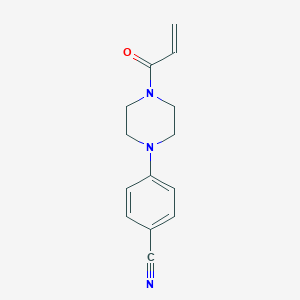

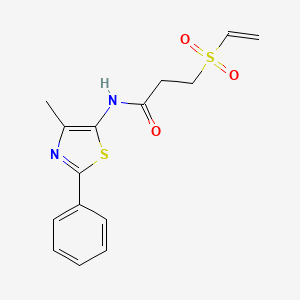

![molecular formula C17H15ClN2O3S2 B2762905 3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide CAS No. 923471-38-9](/img/structure/B2762905.png)

3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzylsulfonyl and chlorobenzo[d]thiazol-2-yl groups could potentially impart interesting electronic properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzylsulfonyl, chlorobenzo[d]thiazol-2-yl, and propanamide groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Aplicaciones Científicas De Investigación

Pesticidal Properties

Compounds containing benzothiazolylamino and various heteroaryl groups, similar to the structure of the compound , have been synthesized and evaluated for their pesticidal properties . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Synthesis of Polysubstituted Thiazoles

The compound can be used in multi-component reactions for the synthesis of polysubstituted thiazoles . Under metal-free reaction conditions, cheap and easily available ketones, aldehydes, ammonium salt, and elemental sulfur are self-assembled to provide entries to three thiazoles in moderate to good yield .

Tyrosinase Inhibitors

Derivatives of 5-chloro-2-(substituted phenyl)benzo[d]thiazole, which share a similar core structure with the compound, have been synthesized and evaluated as novel tyrosinase inhibitors .

Drug Development

The compound is a versatile material used in scientific research, including drug development. Its unique structure allows for diverse applications.

Catalysis

The compound’s unique structure also allows it to be used in catalysis. This can be particularly useful in reactions where a catalyst is required to speed up the reaction rate.

Material Synthesis

The compound can be used in the synthesis of new materials. This is due to its ability to react with a variety of other compounds to form complex structures.

Inhibition of Janus Kinase 2 (JAK2)

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Janus kinase 2 (JAK2) and has since been shown to have activity against other kinases and signaling pathways.

Other Kinases and Signaling Pathways

Apart from JAK2, the compound has also been shown to have activity against other kinases and signaling pathways. This makes it a valuable tool in the study of cellular signaling and potential therapeutic applications.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide” are currently unknown. The compound is structurally related to the thiazolo[5,4-d]thiazole fused (bi)heterocycle , which is known for its high oxidative stability and efficient intermolecular π–π overlap . .

Mode of Action

For instance, the electrochemical reduction of two chloro-substituted 4-(thiazol-2-ylazo) has been studied . In this case, the 1-chloro-4-(4-chlorothiazol-2-ylazo) forms both a stable radical anion and a dianion . This could suggest that “3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide” might also undergo similar electrochemical reactions, but this is purely speculative and needs further investigation.

Biochemical Pathways

The compound’s structure suggests it might interact with pathways involving electron transfer, given its potential for forming stable radical anions . .

Result of Action

Compounds with similar structures have shown promising results in the field of organic photovoltaics , suggesting potential applications in this area.

Action Environment

It’s known that solvent polarity can affect the excited state intramolecular proton transfer (esipt) reaction of similar compounds This suggests that the compound’s action might also be influenced by the polarity of its environment

Propiedades

IUPAC Name |

3-benzylsulfonyl-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMCWOIAMASZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

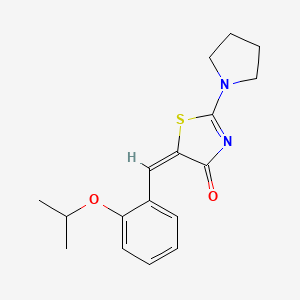

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2762823.png)

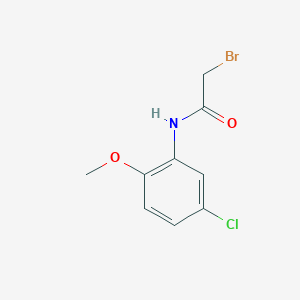

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)

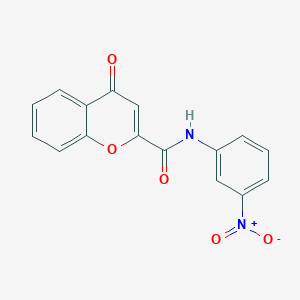

![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)

![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)